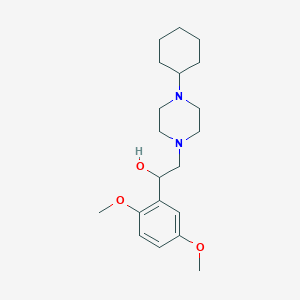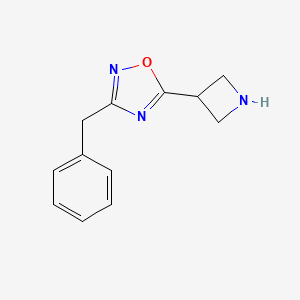
2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a phenyl ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves multi-step organic reactions. One possible route could involve the alkylation of 4-cyclohexylpiperazine with a suitable electrophile, followed by the introduction of the 2,5-dimethoxyphenyl group through a nucleophilic substitution reaction. The final step might involve the reduction of an intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scalability and economic feasibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could yield alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structure suggests it could have interesting pharmacological properties.
Medicine
In medicine, compounds with similar structures are often investigated for their potential therapeutic effects. This compound could be explored for its potential as a drug candidate, particularly in the fields of neurology or psychiatry.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol would depend on its specific interactions with molecular targets. It might interact with receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperazine derivatives or phenyl-substituted ethanols. Examples could be:
- 1-(2,5-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol
- 2-(4-Benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol
Uniqueness
The uniqueness of 2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol lies in its specific substitution pattern, which could confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H32N2O3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C20H32N2O3/c1-24-17-8-9-20(25-2)18(14-17)19(23)15-21-10-12-22(13-11-21)16-6-4-3-5-7-16/h8-9,14,16,19,23H,3-7,10-13,15H2,1-2H3 |
InChI Key |
ZJWFLILOKXDGGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN2CCN(CC2)C3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl benzoate](/img/structure/B11192006.png)
![3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11192014.png)
![3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B11192019.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B11192033.png)
![N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide](/img/structure/B11192038.png)
![7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11192043.png)
![3,3-dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11192044.png)
![(4-Benzylpiperidin-1-yl)(6-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B11192055.png)
![2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11192068.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B11192069.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B11192071.png)
![N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine](/img/structure/B11192078.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11192090.png)
